molecular formula C20H19Cl2N3O3 B1673236 1-(((3-Benzoylpyridinio)methoxy)methyl)-2-((hydroxyimino)methyl)pyridinium dichloride CAS No. 83972-73-0

1-(((3-Benzoylpyridinio)methoxy)methyl)-2-((hydroxyimino)methyl)pyridinium dichloride

Cat. No.: B1673236
CAS No.: 83972-73-0
M. Wt: 420.3 g/mol
InChI Key: WEOUPFRRXAHWCD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Hgg 12 is used therapeutically in organophosphate poisoning.

Properties

CAS No.

83972-73-0

Molecular Formula

C20H19Cl2N3O3

Molecular Weight

420.3 g/mol

IUPAC Name

[1-[[2-(hydroxyiminomethyl)pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-3-yl]-phenylmethanone;dichloride

InChI

InChI=1S/C20H18N3O3.2ClH/c24-20(17-7-2-1-3-8-17)18-9-6-11-22(14-18)15-26-16-23-12-5-4-10-19(23)13-21-25;;/h1-14H,15-16H2;2*1H/q+1;;/p-1

InChI Key

WEOUPFRRXAHWCD-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)C(=O)C2=C[N+](=CC=C2)COC[N+]3=CC=CC=C3C=NO.[Cl-].[Cl-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C[N+](=CC=C2)COC[N+]3=CC=CC=C3C=NO.[Cl-].[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HGG 12
HGG 12 dibromide
HGG 12 dichloride
HGG 12 diiodide
HGG 12 dinitrate
HGG-12

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(((3-Benzoylpyridinio)methoxy)methyl)-2-((hydroxyimino)methyl)pyridinium dichloride
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1-(((3-Benzoylpyridinio)methoxy)methyl)-2-((hydroxyimino)methyl)pyridinium dichloride
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1-(((3-Benzoylpyridinio)methoxy)methyl)-2-((hydroxyimino)methyl)pyridinium dichloride
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1-(((3-Benzoylpyridinio)methoxy)methyl)-2-((hydroxyimino)methyl)pyridinium dichloride
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1-(((3-Benzoylpyridinio)methoxy)methyl)-2-((hydroxyimino)methyl)pyridinium dichloride
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1-(((3-Benzoylpyridinio)methoxy)methyl)-2-((hydroxyimino)methyl)pyridinium dichloride

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